molecular formula C21H28N2O4S B5183926 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide

Numéro de catalogue B5183926
Poids moléculaire: 404.5 g/mol
Clé InChI: SODWEHBWRGBBHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide, also known as DASB, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) imaging studies. The purpose of

Mécanisme D'action

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide binds selectively to SERT, preventing the reuptake of serotonin from the synaptic cleft and increasing its availability in the brain. This is thought to be the mechanism by which SSRIs exert their therapeutic effects in the treatment of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide has been shown to be highly selective for SERT, with minimal binding to other receptors in the brain. It has a high affinity for SERT, and its binding is reversible. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide has been shown to be safe and well-tolerated in humans, with no significant adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide has several advantages as a radioligand for PET imaging studies. It has high selectivity for SERT, allowing for accurate measurement of SERT density in the brain. It has a long half-life, allowing for prolonged imaging sessions. However, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide has several limitations as well. It has a low signal-to-noise ratio, making it difficult to detect changes in SERT density in response to treatment. It is also expensive to produce and requires specialized equipment for PET imaging studies.

Orientations Futures

There are several future directions for research involving 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide. One area of interest is the development of new radioligands with improved signal-to-noise ratios for more accurate measurement of SERT density in the brain. Another area of interest is the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide in combination with other radioligands to study the interactions between different neurotransmitter systems in the brain. Additionally, the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide in animal models of psychiatric disorders may provide insights into the underlying mechanisms of these disorders and lead to the development of new treatments.

Méthodes De Synthèse

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 3-aminophenylsulfonamide with 4-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with 3-ethoxypropylamine. The final compound is then purified using column chromatography.

Applications De Recherche Scientifique

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide is primarily used as a radioligand in PET imaging studies to measure serotonin transporter (SERT) density in the brain. SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft, and its density has been implicated in various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder. PET imaging studies using 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide have shown promise in the diagnosis and treatment of these disorders.

Propriétés

IUPAC Name

3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-ethoxypropyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-5-27-12-6-11-22-21(24)18-10-9-17(4)20(14-18)28(25,26)23-19-13-15(2)7-8-16(19)3/h7-10,13-14,23H,5-6,11-12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODWEHBWRGBBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-ethoxypropyl)-4-methylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.